

A Comprehensive Technical Guide to 2-(2-Chlorophenyl)isonicotinic Acid

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Compound of Interest

Compound Name: *2-(2-Chlorophenyl)isonicotinic acid*

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For Researchers, Scientists, and Drug Development Professionals

Foreword

Isonicotinic acid and its derivatives represent a cornerstone in modern medicinal chemistry, serving as versatile scaffolds for the development of a wide array of therapeutic agents. From the foundational anti-tubercular drug isoniazid to novel kinase inhibitors, the pyridine-4-carboxylic acid core is a privileged structure. This guide focuses on a specific, yet significant, derivative: **2-(2-chlorophenyl)isonicotinic acid**. The introduction of a 2-chlorophenyl substituent at the 2-position of the isonicotinic acid ring system imparts unique steric and electronic properties, making it a compound of considerable interest for structure-activity relationship (SAR) studies and as a key building block in the synthesis of complex pharmaceutical molecules. This document provides a detailed overview of its fundamental molecular and physicochemical properties, insights into its synthesis and characterization, and a discussion of its relevance in contemporary drug discovery.

Core Molecular Attributes

The foundational step in evaluating any chemical entity for research and development is a thorough understanding of its fundamental molecular characteristics. These identifiers are crucial for everything from sourcing and registration to analytical method development and computational modeling.

Molecular Formula and Weight

The elemental composition of **2-(2-chlorophenyl)isonicotinic acid** is described by the molecular formula $C_{12}H_8ClNO_2$. This formula indicates the presence of twelve carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms.

Based on this composition, the molecular weight is calculated to be 233.65 g/mol [1]. This value is fundamental for stoichiometric calculations in synthesis, preparation of solutions of known concentration, and for mass spectrometry analysis.

Chemical Structure

The structural arrangement of atoms defines the molecule's identity and is the primary determinant of its chemical and biological properties. **2-(2-chlorophenyl)isonicotinic acid** consists of a pyridine ring with a carboxylic acid group at the 4-position (the defining feature of an isonicotinic acid) and a 2-chlorophenyl group attached to the 2-position of the pyridine ring.

Diagram: Molecular Structure of **2-(2-chlorophenyl)isonicotinic Acid**

Caption: 2D structure of **2-(2-chlorophenyl)isonicotinic acid**.

Key Identifiers

A universally recognized identifier for a chemical substance is its CAS Registry Number.

Identifier	Value
CAS Number	1225547-10-3[1][2]
IUPAC Name	2-(2-chlorophenyl)pyridine-4-carboxylic acid

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems. While specific experimental data for **2-(2-chlorophenyl)isonicotinic acid** is not widely published, we can infer some properties from its structure and data on related compounds.

Property	Value/Information	Significance in Drug Development
Melting Point	Expected to be a solid at room temperature with a relatively high melting point, characteristic of aromatic carboxylic acids. For comparison, the related 2-chloronicotinic acid has a melting point of 176-178 °C.	Purity assessment, stability, and formulation considerations.
Solubility	Likely to exhibit poor solubility in water and better solubility in organic solvents such as DMSO and methanol. The carboxylic acid moiety may allow for salt formation to improve aqueous solubility.	Affects bioavailability, formulation options, and ease of handling in experimental assays.
pKa	The carboxylic acid group will have an acidic pKa, while the pyridine nitrogen will have a basic pKa. For the parent isonicotinic acid, the pKa is approximately 4.96. ^[3] The presence of the electron-withdrawing chlorophenyl group may slightly alter these values.	Influences ionization state at physiological pH, which in turn affects solubility, permeability, and receptor binding.

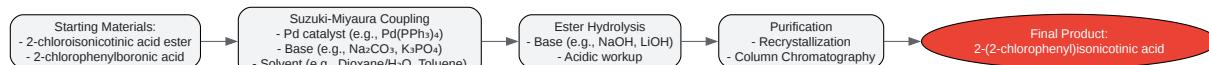
Synthesis and Characterization

The synthesis of **2-(2-chlorophenyl)isonicotinic acid** can be approached through several established synthetic routes for biaryl pyridine compounds. A common strategy involves a cross-coupling reaction.

Proposed Synthetic Workflow

A plausible and efficient method for the synthesis of **2-(2-chlorophenyl)isonicotinic acid** is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the pharmaceutical industry for its tolerance of a broad range of functional groups and generally high yields.

Diagram: Proposed Suzuki-Miyaura Coupling Synthesis Workflow



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Caption: A conceptual workflow for the synthesis of **2-(2-chlorophenyl)isonicotinic acid**.

Experimental Protocol: Conceptual Suzuki-Miyaura Coupling

- **Reaction Setup:** To a solution of a suitable 2-halo-isonicotinic acid ester (e.g., methyl 2-chloroisonicotinate) in a degassed solvent system (such as a mixture of dioxane and water) is added 2-chlorophenylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).
- **Reaction Execution:** The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a period sufficient to ensure complete conversion, typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Workup and Ester Hydrolysis:** Upon completion, the reaction is cooled, and the organic layer is separated. The crude product is then subjected to ester hydrolysis, typically by treatment with a base such as lithium hydroxide or sodium hydroxide in a solvent mixture like THF/water.
- **Purification:** After acidification to protonate the carboxylic acid, the crude **2-(2-chlorophenyl)isonicotinic acid** is isolated and purified by standard techniques such as recrystallization or column chromatography to yield the final product.

Analytical Characterization

The identity and purity of the synthesized **2-(2-chlorophenyl)isonicotinic acid** must be confirmed through a battery of analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on both the pyridine and phenyl rings. The aromatic region will be complex due to the coupling between adjacent protons. The carboxylic acid proton will appear as a broad singlet, typically at a downfield chemical shift.
 - ^{13}C NMR: The carbon NMR spectrum will display twelve distinct signals corresponding to the twelve carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the nitrogen atom in the pyridine ring and the chlorine atom on the phenyl ring.
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M^+) or a protonated molecular ion peak ($[\text{M}+\text{H}]^+$) corresponding to the calculated molecular weight of 233.65 g/mol. The isotopic pattern of the chlorine atom (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) will result in a characteristic $\text{M}+2$ peak.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include a broad O-H stretch from the carboxylic acid (typically in the range of $2500\text{-}3300\text{ cm}^{-1}$), a strong C=O stretch from the carbonyl group (around 1700 cm^{-1}), and C=C and C=N stretching vibrations from the aromatic rings.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for **2-(2-chlorophenyl)isonicotinic acid** is not extensively documented in publicly available literature, its structural motifs suggest several potential areas of application in drug discovery.

- As a Building Block: The primary utility of this compound is likely as a key intermediate in the synthesis of more complex molecules. The carboxylic acid functional group provides a convenient handle for amide bond formation, allowing for the facile introduction of this biaryl scaffold into a variety of molecular frameworks.
- Potential as a Kinase Inhibitor Scaffold: Many kinase inhibitors incorporate a substituted pyridine or similar heterocyclic core. The **2-(2-chlorophenyl)isonicotinic acid** moiety could serve as a hinge-binding element in the ATP-binding pocket of various kinases.
- Analogue of Anti-inflammatory and Anti-cancer Agents: Isonicotinic acid derivatives have been investigated for a range of biological activities, including anti-inflammatory and anticancer properties. The 2-chlorophenyl substitution could modulate the activity and selectivity of such compounds. For example, derivatives of isonicotinic acid are being explored as potential inhibitors of the PD-1/PD-L1 immune checkpoint pathway, a significant target in oncology.

Conclusion and Future Perspectives

2-(2-Chlorophenyl)isonicotinic acid is a well-defined chemical entity with a clear role as a valuable building block for medicinal chemists and drug discovery scientists. Its synthesis is achievable through robust and well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling. While detailed biological data for this specific compound is sparse, its structural relationship to a multitude of biologically active molecules suggests that it holds potential for the development of novel therapeutics. Future research efforts could focus on the synthesis of a library of amides and esters derived from **2-(2-chlorophenyl)isonicotinic acid** and their subsequent screening against a panel of biological targets, such as kinases, immune checkpoint proteins, and enzymes involved in inflammatory pathways. Such studies would further elucidate the therapeutic potential of this versatile chemical scaffold.

References

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